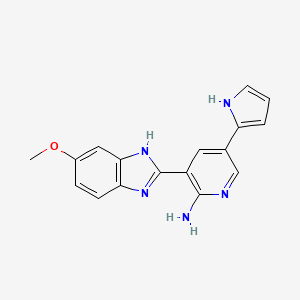
4-chloro-N,N-diethyl-2-nitrobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N,N-diethyl-2-nitrobenzenesulfonamide is an organic compound with the molecular formula C10H14ClN2O4S It is a derivative of benzenesulfonamide, characterized by the presence of a chloro group, diethylamino groups, and a nitro group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N,N-diethyl-2-nitrobenzenesulfonamide typically involves the nitration of 4-chlorobenzenesulfonamide followed by N,N-diethylation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the ortho position relative to the sulfonamide group. The resulting 4-chloro-2-nitrobenzenesulfonamide is then subjected to N,N-diethylation using diethylamine in the presence of a suitable base such as sodium hydride or potassium carbonate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-chloro-N,N-diethyl-2-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, tin(II) chloride in hydrochloric acid.
Substitution: Amines, thiols, alkoxides in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids.
Major Products Formed
Reduction: 4-chloro-N,N-diethyl-2-aminobenzenesulfonamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: N-oxides or other oxidized derivatives.
Aplicaciones Científicas De Investigación
4-chloro-N,N-diethyl-2-nitrobenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and protein interactions.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-chloro-N,N-diethyl-2-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may inhibit specific enzymes or disrupt cellular processes by binding to proteins or nucleic acids. The exact molecular pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
4-nitrobenzenesulfonamide: Lacks the chloro and diethylamino groups, making it less versatile in certain applications.
N,N-diethyl-4-nitrobenzenesulfonamide:
4-chloro-2-nitrobenzenesulfonamide: Lacks the diethylamino groups, limiting its applications in certain synthetic routes.
Uniqueness
4-chloro-N,N-diethyl-2-nitrobenzenesulfonamide is unique due to the combination of functional groups that confer specific chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C10H13ClN2O4S |
|---|---|
Peso molecular |
292.74 g/mol |
Nombre IUPAC |
4-chloro-N,N-diethyl-2-nitrobenzenesulfonamide |
InChI |
InChI=1S/C10H13ClN2O4S/c1-3-12(4-2)18(16,17)10-6-5-8(11)7-9(10)13(14)15/h5-7H,3-4H2,1-2H3 |
Clave InChI |
UFRRSCMXMSUHAT-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)S(=O)(=O)C1=C(C=C(C=C1)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(3-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)acetate](/img/structure/B13869563.png)





![tert-butyl N-[2-[(2-bromoacetyl)-(oxolan-3-yl)amino]ethyl]carbamate](/img/structure/B13869604.png)



![3-[(5-Nitropyridin-2-yl)amino]propane-1,2-diol](/img/structure/B13869631.png)
